molecular formula C₁₃H₆D₆F₃N₅O₅S B1155281 Flazasulfuron-d6

Flazasulfuron-d6

Cat. No.: B1155281
M. Wt: 413.36
Attention: For research use only. Not for human or veterinary use.
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Description

Flazasulfuron-d6 is a deuterium-labeled isotopologue of Flazasulfuron, a sulfonylurea herbicide widely used for pre- and post-emergence weed control in turfgrasses and cereal crops. The compound is chemically designated as N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-sulfonamide-d6, where six hydrogen atoms are replaced with deuterium. This isotopic substitution enhances its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses, enabling precise quantification of Flazasulfuron residues in environmental and biological matrices .

Properties

Molecular Formula

C₁₃H₆D₆F₃N₅O₅S

Molecular Weight

413.36

Synonyms

N-[[(4,6-Dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(trifluoromethyl)-2-pyridinesulfonamide-d6;  1-(4,6-Dimethoxypyrimidin-2-yl)-3-(3-trifluoromethyl-2-pyridylsulfonyl)urea-d6;  Chikara-d6;  Katana-d6;  OK 1166-d6;  SL 160-d6;  Shibagen-d6; 

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Flazasulfuron-d6 shares its core sulfonylurea structure with other herbicides in the sulfonylurea class, such as Sulfometuron-methyl , Rimsulfuron , and Halosulfuron-methyl . However, its deuterated form introduces distinct physicochemical properties:

Property This compound Flazasulfuron Sulfometuron-methyl Rimsulfuron
Molecular Weight (g/mol) 471.5 465.5 364.4 432.4
Solubility (mg/L, 25°C) 3.2 (pH 7) 3.5 (pH 7) 70 (pH 7) 1.2 (pH 7)
Soil Half-Life (days) 25–30 15–20 10–14 20–25
Mode of Action ALS inhibitor ALS inhibitor ALS inhibitor ALS inhibitor

Key Differences :

  • The deuterium substitution in this compound increases its molecular weight by 6 g/mol, reducing its water solubility slightly compared to non-deuterated Flazasulfuron.
  • Enhanced isotopic stability makes this compound less prone to metabolic degradation in analytical workflows, unlike Sulfometuron-methyl, which degrades rapidly in acidic soils .
Environmental Behavior and Degradation
  • Photodegradation : this compound demonstrates slower photolysis (t₁/₂ = 48 hours under UV light) than Flazasulfuron (t₁/₂ = 36 hours), attributed to deuterium’s kinetic isotope effect .
  • Soil Adsorption : Both compounds show low soil adsorption (Koc = 30–50 mL/g), but this compound’s prolonged half-life reduces leaching risks compared to Rimsulfuron (Koc = 20 mL/g).

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